
1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine, also known as TAI-1, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are continuing to investigate its potential applications.
Mecanismo De Acción
1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine works by binding to the ATP-binding site of the Axl protein, preventing its activation and downstream signaling. This inhibition has been shown to reduce tumor growth in preclinical studies, suggesting that 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine may be a promising candidate for cancer therapy.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit platelet aggregation, which could be useful in preventing blood clots. 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has also been shown to inhibit the growth of certain types of bacteria, suggesting that it may have potential as an antibiotic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation is that it has only been studied in preclinical models, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for research on 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine. One area of interest is in combination therapy, where 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine is used in conjunction with other cancer treatments to enhance their effectiveness. Additionally, researchers may investigate the use of 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine in other diseases where Axl overexpression is a factor, such as fibrosis and autoimmune disorders. Finally, more research is needed to determine the safety and efficacy of 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine in human clinical trials, which could pave the way for its use in cancer treatment.
Métodos De Síntesis
The synthesis of 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine involves several steps, including the reaction of 2-aminobenzimidazole with p-toluenesulfonyl chloride, followed by the addition of 2-bromoethyl p-toluenesulfonate. This reaction produces 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine, which can be purified and used for further research.
Aplicaciones Científicas De Investigación
1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has been studied for its potential use in cancer treatment, specifically in inhibiting the activity of the tyrosine kinase Axl. This protein is overexpressed in many types of cancer and has been linked to tumor progression and resistance to chemotherapy. By inhibiting Axl activity, 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine may be able to slow or stop cancer growth.
Propiedades
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-6-8-13(9-7-12)20-11-10-19-15-5-3-2-4-14(15)18-16(19)17/h2-9H,10-11H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNQVSXTNUGNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

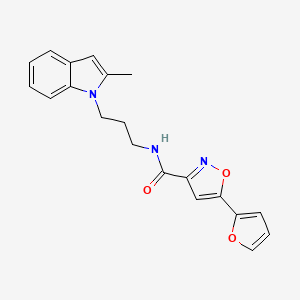
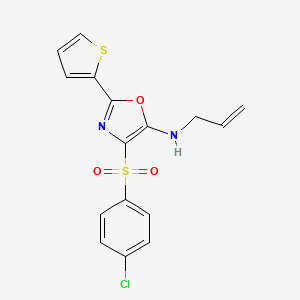

![7-(2-chlorobenzyl)-1-(3-hydroxypropyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2731616.png)
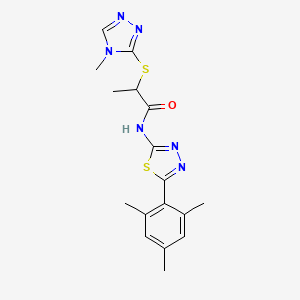
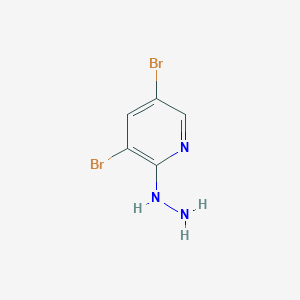
![6-(Naphthalen-1-ylmethylsulfanyl)-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2731621.png)
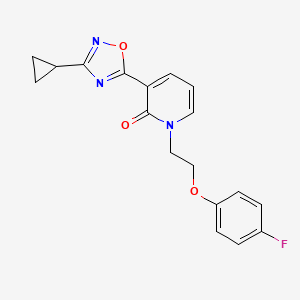
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2731625.png)
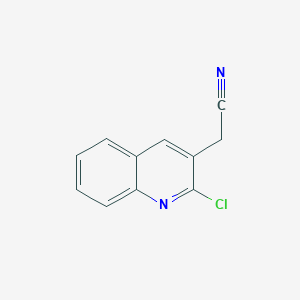
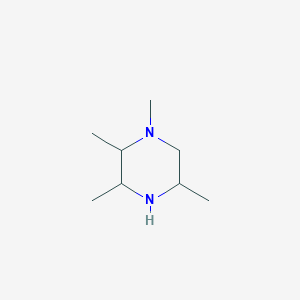
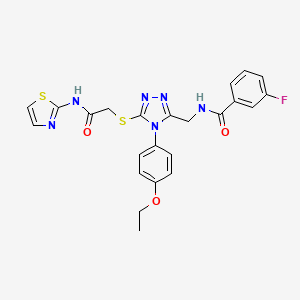

![2-[(Chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2731633.png)